molecular formula C16H10N2O4 B12288740 6-Nitro-2-phenylquinoline-4-carboxylic acid

6-Nitro-2-phenylquinoline-4-carboxylic acid

Cat. No.: B12288740
M. Wt: 294.26 g/mol
InChI Key: UOTHHRMRUHMJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline core with a nitro group at the 6th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-phenylquinoline-4-carboxylic acid typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps :

    Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.

    Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate.

    Amidation: The intermediate undergoes amidation to introduce the amide functionality.

    Reduction: The nitro group is reduced to an amine.

    Acylation: The amine is then acylated to form the desired product.

    Amination: Finally, the product undergoes amination to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Nitro-2-phenylquinoline-4-carboxylic acid, particularly as an HDAC inhibitor, involves the inhibition of histone deacetylases. This inhibition leads to an increase in acetylation levels of histone proteins, resulting in the modulation of gene expression. The compound targets HDAC3 selectively, leading to cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the nitro group at the 6th position.

    6-Amino-2-phenylquinoline-4-carboxylic acid: Contains an amino group instead of a nitro group at the 6th position.

Uniqueness

6-Nitro-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of selective HDAC inhibitors and other therapeutic agents .

Properties

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

6-nitro-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H10N2O4/c19-16(20)13-9-15(10-4-2-1-3-5-10)17-14-7-6-11(18(21)22)8-12(13)14/h1-9H,(H,19,20)

InChI Key

UOTHHRMRUHMJAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.